molecular formula C12H15NO2 B176358 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde CAS No. 116209-27-9

3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No. B176358
CAS RN: 116209-27-9
M. Wt: 205.25 g/mol
InChI Key: DHEGLVHUQIEQEA-UHFFFAOYSA-N
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Description

“3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C12H15NO2 . It is a specialty product used in proteomics research . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be planned on the basis of two synthetic strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The title compound can be separated by silica-gel column chromatography with ethyl acetate–petroleum ether (20 %) gradient solvent system .


Molecular Structure Analysis

The molecular structure of “3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde” is characterized by a five-membered pyrrolidine ring, which contributes to the stereochemistry of the molecule . The structure also includes a methoxy group (OCH3) and a benzaldehyde group (C6H5CHO) .

Scientific Research Applications

Synthesis in Anticancer Drug Development

3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde serves as an important intermediate in the synthesis of small molecule anticancer drugs. A study by (Zhang et al., 2018) outlines a high-yield synthetic method for this compound, emphasizing its significance in developing new antitumor drugs with enhanced selectivity, efficiency, and safety.

Chemical Reactions and Complex Formation

The compound's involvement in complex chemical reactions was illustrated in research by (Khatri & Samant, 2015), demonstrating its role in a sequence of reactions leading to the formation of specific organic compounds. Additionally, studies like (Silva et al., 2020) have explored its potential in forming novel silver(I) complexes with applications in cancer treatment.

Pyrolysis and Molecular Analysis

In the study of pyrolysis, the related compound vanillin (3-methoxy-4-hydroxy-benzaldehyde) was examined by (Shin et al., 2001). This research focused on understanding the reaction pathways and kinetic models, which can be informative for the pyrolysis of structurally similar compounds like 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde.

Catalytic Activity and Polymerization

Research by (Lu et al., 2014) highlighted the compound's role in electrochemical polymerization and its potential in catalytic activities, particularly in oxidation reactions.

Nonlinear Optical Properties

Another interesting aspect is the study of related compounds like 3-methoxy-4-hydroxy-benzaldehyde for their nonlinear optical properties, as investigated by (Venkataramanan et al., 1994). These studies provide insights into the potential optical applications of 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde.

Future Directions

Pyrrolidine compounds, including “3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde”, have potential applications in various fields such as medicinal chemistry, drug synthesis, and material science. Future research could focus on exploring these applications further .

properties

IUPAC Name

3-methoxy-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12-8-10(9-14)4-5-11(12)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEGLVHUQIEQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424676
Record name 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde

CAS RN

116209-27-9
Record name 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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